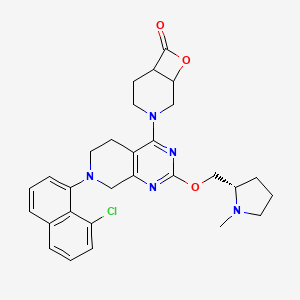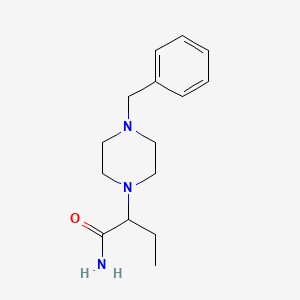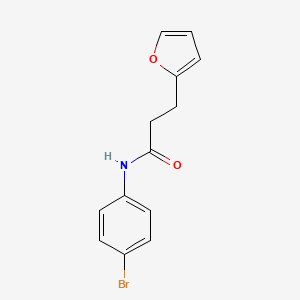
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both isoxazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the Rings: The final step involves coupling the isoxazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the isoxazole derivative with a thiadiazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s reactivity and ability to form stable derivatives make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfur and nitrogen atoms in the rings can form hydrogen bonds and other interactions with target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **5-(Thiophen-2-yl)isoxazol-3-yl)methanol
- **5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate
- **5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate
Uniqueness
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its combination of isoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the rings enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry, biological studies, and material science.
特性
分子式 |
C10H8N4OS3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
5-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N4OS3/c11-9-12-13-10(18-9)17-5-6-4-7(15-14-6)8-2-1-3-16-8/h1-4H,5H2,(H2,11,12) |
InChIキー |
PIUWMXGUMOAPNC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=NO2)CSC3=NN=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)




![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)

